2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as oxidoreductase .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence pathways related to apoptosis and cell cycle regulation .
Result of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Ureido group introduction: The benzo[d][1,3]dioxole derivative is then reacted with isocyanates to introduce the ureido group.
Coupling with phenyl-N,N-dimethylacetamide: The final step involves coupling the ureido-substituted benzo[d][1,3]dioxole with phenyl-N,N-dimethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The ureido group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole moiety and have been studied for their anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds have shown potential as anti-inflammatory agents.
Uniqueness
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ureido group allows for specific interactions with enzymes, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21(2)17(22)9-12-3-5-13(6-4-12)19-18(23)20-14-7-8-15-16(10-14)25-11-24-15/h3-8,10H,9,11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULBGIXVRITQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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